molecular formula C5H3IO3 B099053 5-Iodofuran-2-carboxylic acid CAS No. 18614-11-4

5-Iodofuran-2-carboxylic acid

Cat. No.: B099053
CAS No.: 18614-11-4
M. Wt: 237.98 g/mol
InChI Key: UKRYIKCRRFOEOD-UHFFFAOYSA-N
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Description

5-Iodofuran-2-carboxylic acid is an organic compound with the molecular formula C5H3IO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains an iodine atom at the 5-position and a carboxylic acid group at the 2-position

Safety and Hazards

The safety information for 5-Iodofuran-2-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H319, and the precautionary statements are P305+P351+P338 .

Future Directions

The future of furan derivatives like 5-Iodofuran-2-carboxylic acid lies in their potential applications as sustainable substitutes for petroleum-derived chemicals . The use of biomass as a source for these chemicals represents a significant shift in the chemical industry .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties , suggesting that they may affect multiple pathways.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of furan-2-carboxylic acid. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

C5H4O3+I2+Oxidizing AgentC5H3IO3+By-products\text{C}_5\text{H}_4\text{O}_3 + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_5\text{H}_3\text{IO}_3 + \text{By-products} C5​H4​O3​+I2​+Oxidizing Agent→C5​H3​IO3​+By-products

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Iodofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azido-furan-2-carboxylic acid or cyano-furan-2-carboxylic acid.

    Oxidation Reactions: Products may include furan-2,5-dicarboxylic acid.

    Reduction Reactions: Products include furan-2-carboxylic alcohol.

Scientific Research Applications

5-Iodofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromofuran-2-carboxylic acid: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

    5-Chlorofuran-2-carboxylic acid: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness: 5-Iodofuran-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine result in different reaction pathways and products. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

5-iodofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYIKCRRFOEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351885
Record name 5-Iodofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-11-4
Record name 5-Iodofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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